molecular formula C28H29N3O3 B11044383 1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11044383
M. Wt: 455.5 g/mol
InChI Key: GKTFYPJLEGNXRG-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the phenoxybutyl side chain. Common reagents used in these reactions include:

    Benzimidazole precursors: such as o-phenylenediamine and carboxylic acids.

    Pyrrolidin-2-one derivatives: which can be synthesized from pyrrolidine and acylating agents.

    Phenoxybutyl intermediates:

    prepared from phenol and butyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form corresponding oxides.

    Reduction: where the compound may be reduced to form corresponding reduced derivatives.

    Substitution: where functional groups on the compound may be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: as a building block for the synthesis of more complex molecules.

    Biology: for studying biological pathways and interactions.

    Medicine: as a potential therapeutic agent for various diseases.

    Industry: for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: where the compound inhibits the activity of specific enzymes.

    Receptor binding: where the compound binds to specific receptors to exert its effects.

    Signal transduction: where the compound affects cellular signaling pathways.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:

    This compound: known for its unique structural features and biological activities.

    Other benzimidazole derivatives: which may have similar or different biological activities and applications.

Conclusion

This compound is a complex and versatile compound with potential applications in various fields

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-33-26-16-8-7-15-25(26)31-20-21(19-27(31)32)28-29-23-13-5-6-14-24(23)30(28)17-9-10-18-34-22-11-3-2-4-12-22/h2-8,11-16,21H,9-10,17-20H2,1H3

InChI Key

GKTFYPJLEGNXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5

Origin of Product

United States

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